(6-Methoxybenzo[d]thiazol-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methoxy-1,3-benzothiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMTXUSHKZNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300137 | |
| Record name | 6-Methoxy-2-benzothiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205181-83-5 | |
| Record name | 6-Methoxy-2-benzothiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205181-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-benzothiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Methoxybenzo D Thiazol 2 Yl Methanol
Foundational Synthetic Strategies for 2-Substituted Benzothiazoles
The construction of the 2-substituted benzothiazole (B30560) scaffold is central to obtaining the target compound. Several classical and modern synthetic strategies have been established. rsc.orgbohrium.commdpi.com
Condensation Reactions with 2-Aminobenzenethiol Derivatives
A primary and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminobenzenethiol derivative with various electrophilic partners. mdpi.comnih.gov This approach is versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring. mdpi.com
The reaction typically involves the nucleophilic attack of the amino group of 2-aminobenzenethiol on a carbonyl compound, such as an aldehyde, ketone, carboxylic acid, or their derivatives, followed by cyclization and subsequent oxidation or dehydration to form the benzothiazole ring. ekb.egnih.gov The general mechanism proceeds through the formation of an intermediate which then undergoes intramolecular cyclization. ekb.eg The final step is often an oxidation, which can occur in the presence of air or other oxidizing agents. ekb.eg
A variety of reagents can be condensed with 2-aminobenzenethiol, including:
Aldehydes and Ketones: These reactions are common for producing 2-aryl and 2-alkyl benzothiazoles. mdpi.commdpi.com
Carboxylic Acids and Derivatives: Acyl chlorides, esters, and orthoesters are also effective for introducing substituents at the C-2 position. nih.govnih.gov
Nitriles: The condensation with nitriles provides another route to 2-substituted benzothiazoles. mdpi.com
The reaction conditions for these condensations can vary significantly, from solvent-free conditions to the use of various solvents and catalysts. nih.govmdpi.com
Specific Synthetic Routes to (6-Methoxybenzo[d]thiazol-2-yl)methanol and its Direct Precursors
The synthesis of the specifically substituted this compound requires careful control of regiochemistry and the introduction of the methoxy (B1213986) and methanol (B129727) functionalities.
Regioselective Functionalization at C-2 and C-6 Positions
Achieving the desired substitution pattern on the benzothiazole ring is crucial. The functionalization at the C-2 position is often achieved through the foundational condensation or oxidative cyclization reactions mentioned previously. mdpi.comrsc.org For instance, the reaction of 4-methoxyaniline with ammonium (B1175870) thiocyanate (B1210189) followed by oxidative ring closure can yield 6-methoxy-2-aminobenzothiazole, a key intermediate. ekb.eg
The introduction of the methoxy group at the C-6 position typically relies on starting with a pre-functionalized aniline, such as p-anisidine (B42471) (4-methoxyaniline). ekb.eg The synthesis of 2-substituted-6-methoxybenzothiazoles often starts from 1,4-benzoquinone, which can be converted to ethyl 6-hydroxybenzothiazole-2-carboxylate. researchgate.net The hydroxyl group can then be methylated to a methoxy group. researchgate.net
Direct C-H functionalization techniques are also emerging as powerful tools for the regioselective modification of heterocyclic systems, including benzothiazoles. nih.govmdpi.com While often challenging on the six-membered ring, methods are being developed to control the site of functionalization. mdpi.com For example, rhodium-catalyzed C–H heteroarylation can be directed to specific positions. rsc.org Such strategies could potentially be applied to introduce or modify substituents at the C-6 position.
Optimized Reaction Conditions and Catalytic Systems for Synthesis
The efficiency and selectivity of benzothiazole synthesis are highly dependent on the reaction conditions and the catalytic system employed. rsc.org A wide range of catalysts have been explored to improve yields, shorten reaction times, and enhance the greenness of the synthetic process. bohrium.commdpi.com
| Catalyst/System | Reactants | Conditions | Yield | Reference |
| Cu(II)-containing nano-silica triazine dendrimer | 2-ABT and aryl aldehydes | - | 87–98% | mdpi.com |
| FeCl3/Montmorillonite K-10 | 2-ABT and different aldehydes | Ultrasound-assisted | 33–95% | mdpi.com |
| Ruthenium silicate (B1173343) (RS-1) zeolite | 2ATP and substituted aryl aldehydes | Hydrothermal process, 30 min | 85–93% | mdpi.com |
| SnP2O7 | 2-aminothiophenol (B119425) and aromatic aldehydes | Heterogeneous catalyst | 87–95% | mdpi.com |
| H2O2/HCl | 2-aminothiophenol and aldehydes | Ethanol, room temperature, 1 h | - | mdpi.com |
| Samarium triflate | o-amino(thio)phenols and aldehydes | Aqueous medium, mild conditions | - | organic-chemistry.org |
| Copper sulfate (B86663) (CuSO4) | Aromatic amine and potassium isopropyl xanthate | Aqueous media, heating or ultrasonic irradiation | High | orgchemres.org |
| Iodine | 2-aminothiophenol and aldehydes | DMF | - | organic-chemistry.org |
2-ABT: 2-aminothiophenol; 2ATP: 2-aminothiophenol; DMF: Dimethylformamide
The choice of catalyst can significantly influence the outcome of the reaction. For example, metal-based catalysts, while often highly efficient, can present environmental concerns. mdpi.com Consequently, there is a growing interest in developing metal-free and heterogeneous catalytic systems that are easily recoverable and reusable. nih.govmdpi.com The use of microwave irradiation and ultrasound assistance can also accelerate reactions and improve yields. bohrium.commdpi.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of benzothiazoles is a major focus of current research. nih.govbohrium.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. mdpi.combohrium.com
Key aspects of green chemistry in benzothiazole synthesis include:
Use of Green Solvents: Water and glycerol (B35011) are being explored as environmentally friendly reaction media. orgchemres.org
Catalyst Reusability: The development of heterogeneous and recyclable catalysts, such as SnP2O7 and ruthenium silicate (RS-1) zeolite, is a significant step towards greener processes. mdpi.commdpi.com
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can reduce reaction times and energy input compared to conventional heating methods. bohrium.commdpi.com
Atom Economy: One-pot and multicomponent reactions are being designed to maximize the incorporation of starting materials into the final product, reducing waste. nih.gov
Use of Safer Reagents: Efforts are being made to replace toxic reagents and catalysts with safer alternatives. bohrium.com For instance, visible light-induced synthesis offers a metal-free and additive-free approach. nih.gov
Chemical Reactivity and Derivatization of this compound
The derivatization of this compound can be systematically approached by targeting its distinct functional moieties. These include reactions at the primary alcohol, modifications to the heterocyclic thiazole (B1198619) portion, and substitutions on the electron-rich benzene (B151609) ring.
Reactions at the Hydroxymethyl Moiety (e.g., Oxidation, Esterification, Etherification, Substitution)
The primary alcohol functionality of the hydroxymethyl group is a key site for various chemical transformations.
Oxidation: The hydroxymethyl group can be oxidized to yield the corresponding aldehyde, (6-Methoxybenzo[d]thiazol-2-yl)carbaldehyde, or further to the carboxylic acid, 6-Methoxybenzo[d]thiazol-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid. It is worth noting that some benzothiazole-2-carboxylic acid derivatives can be unstable and may undergo decarboxylation. researchgate.net
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an appropriate catalyst or base. For example, reaction with an acid chloride in the presence of a base like triethylamine (B128534) would yield the corresponding ester. This reaction is a common strategy to introduce various functional groups onto the molecule. The esterification of alcohols with carboxylic acids can be facilitated by reagents that activate the carboxylic acid, such as thionyl chloride to form an acyl chloride intermediate. researchgate.net
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Another method involves the reaction with an alcohol in the presence of an acid catalyst. For instance, steroid alcohols have been converted to their 2-propynyl ethers using propargyl bromide and sodium hydroxide (B78521) under phase-transfer catalysis conditions. researchgate.net
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding 2-(halomethyl)-6-methoxybenzo[d]thiazole. These halogenated derivatives are versatile intermediates for introducing a wide range of nucleophiles. Mild methods for the replacement of a hydroxyl group by a halogen have been developed using α-haloenamines, which allow for high yields and are compatible with various functional groups. researchgate.net
Table 1: Representative Reactions at the Hydroxymethyl Moiety
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Carboxylic Acid |
| Esterification | Acid Chloride, Base | Ester |
| Etherification | Alkyl Halide, Base | Ether |
| Substitution | Thionyl Chloride (SOCl2) | Chloroalkane |
Modifications and Functionalization of the Benzothiazole Ring System
The benzothiazole ring system itself is amenable to various modifications, particularly at the benzene portion of the bicycle.
The reactivity of the benzene ring in the 6-methoxybenzothiazole (B1296504) core is significantly influenced by the directing effects of the methoxy group and the fused thiazole ring.
Electrophilic Aromatic Substitution: The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the benzene ring through resonance. msu.edu The fused thiazole ring is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack. The interplay of these two opposing effects determines the regioselectivity of the substitution.
The activating effect of the methoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it. In the case of the 6-methoxybenzothiazole system, the positions available for substitution are C4, C5, and C7. The methoxy group at C6 directs to C5 (ortho) and C7 (ortho). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the C5 and C7 positions. byjus.commasterorganicchemistry.comlibretexts.org The presence of two substituent groups on the benzene ring means their directing influences can be either reinforcing or antagonistic. msu.edu
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common for electron-rich aromatic rings unless they are substituted with strong electron-withdrawing groups and a good leaving group. researchgate.net In the case of this compound, direct NAS on the benzene ring is unlikely under standard conditions. However, if a suitable leaving group, such as a halogen, were present on the ring, particularly at a position activated by an electron-withdrawing group, NAS could be possible.
Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into larger, hybrid molecules and conjugates to combine its properties with those of other chemical entities. This is often achieved by utilizing the reactivity of the hydroxymethyl group or by introducing other functional groups onto the benzothiazole ring.
For instance, the hydroxymethyl group can be used as a linker to attach the benzothiazole moiety to other molecules. After conversion to a halide or another reactive intermediate, it can be coupled with various nucleophiles.
Furthermore, derivatives of the core structure are used in the synthesis of more complex molecules. For example, 2-amino-6-methoxybenzothiazole (B104352) is a key building block for creating novel Schiff bases and 4-thiazolidinones. sigmaaldrich.com It has also been used in the synthesis of 2-cyano-6-methoxybenzothiazole, an intermediate for firefly luciferin. sigmaaldrich.com
Hybrid molecules of benzothiazole have been synthesized by linking them with other pharmacologically active scaffolds, such as hydroxamic acid, through various linkers to create compounds with potential biological activities. f1000research.comhilarispublisher.com In one study, benzothiazole-siderophore mimic conjugates were synthesized by attaching the siderophore mimic to the carboxylic acid group at position 6 of the benzothiazole ring. helsinki.fi Another example involves the synthesis of benzothiazolo[3,2-a]pyrimidine-thiazole conjugates. mdpi.com
Table 2: Examples of Hybrid Molecules and Conjugates
| Starting Benzothiazole Derivative | Reactant/Scaffold | Resulting Hybrid/Conjugate | Reference |
|---|---|---|---|
| 2-Amino-6-methoxybenzothiazole | Chloroethylacetate, Hydrazine Hydrate | Hydrazino benzothiazole derivative | iosrjournals.org |
| 2-Mercaptobenzothiazole | Bromoacetic acid, Linkers, Hydroxylamine | Benzothiazole-hydroxamic acid hybrids | f1000research.comhilarispublisher.com |
| 2-Aminobenzothiazole-6-carboxylic acid | Siderophore mimic building block | Benzothiazole-siderophore mimic conjugate | helsinki.fi |
| 6-Acetyl-2-aminobenzothiazole | 1-(2-Cyanoacetyl)-3,5-dimethyl-1H-pyrazole | Benzothiazolopyrimidine-thiazole conjugate precursor | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1H, 13C, and 2D NMR Techniques for Detailed Assignment
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring, the methoxy (B1213986) group, the methylene group of the methanol (B129727) substituent, and the hydroxyl proton. For the analogous N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, the aromatic protons appear at δ 7.44 (d, J = 8.8 Hz, 1H), 7.13 (d, J = 2.6 Hz, 1H), and 6.87 (dd, J = 8.8, 2.6 Hz, 1H) rsc.org. The methoxy protons are observed as a sharp singlet around δ 3.81 ppm rsc.org. For (6-Methoxybenzo[d]thiazol-2-yl)methanol, the CH2 protons of the methanol group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the 4.5-5.0 ppm region, and the hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. In N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, the carbons of the benzothiazole ring system and the methoxy group are observed at δ 166.06 (C2), 154.56, 147.63, 131.58, 118.90, 113.30, and 105.34 ppm, with the methoxy carbon at δ 56.00 ppm rsc.org. For this compound, the C2 carbon would be shifted due to the methanol substituent, and an additional signal for the CH2OH carbon would be expected in the 60-70 ppm range.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignments. COSY spectra establish proton-proton coupling networks, confirming the positions of substituents on the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the 13C spectrum.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom/Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H4 | ~7.5 - 7.8 (d) | ~132 |
| H5 | ~6.9 - 7.1 (dd) | ~114 |
| H7 | ~7.1 - 7.3 (d) | ~105 |
| CH2OH | ~4.5 - 5.0 (s) | ~60-70 |
| OH | Variable (br s) | - |
| OCH3 | ~3.8 (s) | ~56 |
| C2 | - | ~165-170 |
| C3a | - | ~148 |
| C6 | - | ~155 |
| C7a | - | ~120 |
Conformational Preferences and Intramolecular Interactions Elucidation
The conformation of 2-substituted benzothiazoles can be influenced by the nature of the substituent at the C2 position. For this compound, rotation around the C2-CH2OH bond is possible. Computational studies on related benzothiazole derivatives, varying the dihedral angle between the benzothiazole ring and a phenyl substituent, have shown that planar conformers are often energetically favored mdpi.com. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the thiazole (B1198619) ring could influence the conformational preference, potentially leading to a more rigid structure. Such interactions can be studied using variable temperature NMR experiments and Nuclear Overhauser Effect (NOE) spectroscopy, which provides through-space correlation between protons that are in close proximity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Analysis of Crystal Packing and Supramolecular Interactions
While a crystal structure for this compound is not available in the searched literature, the structure of the closely related 6-Methoxy-1,3-benzothiazol-2-amine offers significant insights into the expected solid-state behavior researchgate.net. In this analogue, the molecule is nearly planar researchgate.net. The crystal packing is dominated by hydrogen bonding interactions. Specifically, intermolecular N-H···N hydrogen bonds between the amine group and the thiazole nitrogen of a neighboring molecule lead to the formation of inversion dimers researchgate.net. These dimers are further extended into chains along the b-axis through N-H···O hydrogen bonds involving the methoxy group researchgate.net.
Table 2: Crystallographic Data for the Analogous 6-Methoxy-1,3-benzothiazol-2-amine
| Parameter | Value | Reference |
| Chemical Formula | C8H8N2OS | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| Key Interactions | N-H···N and N-H···O hydrogen bonds | researchgate.net |
| Supramolecular Motif | Inversion dimers forming chains | researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C9H9NO2S), the expected exact mass is 195.0354 g/mol .
The fragmentation of benzothiazole derivatives upon electron ionization typically involves cleavages of the substituent at the C2 position and fragmentation of the heterocyclic ring system. For a primary alcohol like this compound, characteristic fragmentation pathways would include the loss of a water molecule (M-18) or the loss of the CH2OH group (M-31) libretexts.org. Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols libretexts.org. The resulting cation at m/z 164, corresponding to the 6-methoxybenzo[d]thiazole cation, would be expected to be a prominent peak. Further fragmentation of the benzothiazole ring could also occur.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 195 | [M]+• (Molecular Ion) |
| 178 | [M - OH]+ |
| 177 | [M - H2O]+• |
| 164 | [M - CH2OH]+ |
| 136 | [M - CH2OH - CO]+ or [C7H6NS]+ |
Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Dynamics
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band in the region of 3400-3200 cm-1 would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm-1 region researchgate.net. The C-O stretching vibration of the alcohol and the methoxy group would likely result in strong bands in the 1250-1000 cm-1 region. The characteristic vibrations of the benzothiazole ring system, including C=N and C=C stretching, would be observed in the 1650-1400 cm-1 fingerprint region. Computational DFT studies on related benzothiazole derivatives have been used to calculate and assign vibrational frequencies, providing a powerful complement to experimental data researchgate.net.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm-1) | Vibrational Mode |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (CH2 and OCH3) |
| ~1620 | C=N stretch (thiazole) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1250 | Asymmetric C-O-C stretch (methoxy) |
| ~1050 | Symmetric C-O-C stretch (methoxy) & C-O stretch (alcohol) |
Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization
Information on the electronic absorption properties of this compound, including its absorption maxima (λmax) and molar absorptivity (ε) in various solvents, is not present in the reviewed scientific literature. Consequently, a detailed analysis of its electronic transitions and the characterization of its electronic structure based on UV-Vis spectroscopy cannot be compiled.
Further experimental investigation or computational modeling would be required to determine the electronic spectroscopic profile of this compound. Such studies would provide valuable insight into the π-π* and n-π* electronic transitions within the benzothiazole chromophore as influenced by the methoxy and methanol substituents.
Theoretical and Computational Chemistry of 6 Methoxybenzo D Thiazol 2 Yl Methanol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure, which governs the molecule's geometry, spectroscopic characteristics, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a popular and effective method for investigating the structural and electronic properties of benzothiazole (B30560) derivatives. researchgate.net By utilizing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can accurately predict the optimized molecular geometry, including bond lengths and angles. researchgate.netmaterialsciencejournal.org These theoretical calculations are often in good agreement with experimental data, such as that obtained from X-ray diffraction, validating the computational approach. researchgate.netnih.gov
DFT calculations are also employed to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) spectroscopy. researchgate.netepstem.net The comparison between the calculated and experimental spectra aids in the assignment of vibrational modes to specific functional groups within the molecule. epstem.net Furthermore, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose, and the predicted chemical shifts for ¹H and ¹³C nuclei generally show a strong correlation with experimental values. nih.govepstem.net Time-dependent DFT (TD-DFT) is utilized to simulate UV-visible absorption spectra, providing information about the electronic transitions within the molecule. materialsciencejournal.orgnih.gov
Table 1: Comparison of Theoretical and Experimental Data
| Property | Computational Method | Basis Set | Result |
|---|---|---|---|
| Geometry Optimization | DFT/B3LYP | 6-311G(d,p) | Good agreement with X-ray data researchgate.netnih.gov |
| Vibrational Frequencies | DFT/B3LYP | 6-311G(d,p) | Strong correlation with experimental IR spectra researchgate.netepstem.net |
| NMR Chemical Shifts | GIAO/DFT/B3LYP | 6-311G(d,p) | Good correlation with experimental ¹H and ¹³C NMR nih.govepstem.net |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic or acidic nature. youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. nih.gov For instance, in many heterocyclic compounds, the specific lobes of the LUMO can indicate the carbon atoms most susceptible to nucleophilic substitution. wuxibiology.com
Table 2: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. materialsciencejournal.org |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. epstem.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to charge transfer. epstem.net |
| Global Softness (σ) | 1/η | The reciprocal of hardness, indicating a higher reactivity. epstem.net |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. nih.gov
Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and are thus favorable sites for electrophilic attack. nih.gov Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. nih.gov Green areas correspond to regions of neutral or zero potential. nih.gov By analyzing the MEP map of (6-Methoxybenzo[d]thiazol-2-yl)methanol, one can identify the most reactive sites for interactions with other molecules, which is crucial for understanding its biological activity. nih.govsci-hub.se
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are instrumental in understanding the interactions between a ligand, such as this compound or its derivatives, and its biological target, typically a protein. nih.govnih.gov
These simulations can predict the stability of the ligand-protein complex, revealing how the ligand binds to the active site and the key amino acid residues involved in the interaction. nih.govnih.gov The interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By analyzing the trajectory of the simulation, researchers can assess the conformational changes in both the ligand and the protein upon binding and calculate the binding free energy, which is a measure of the binding affinity. nih.gov For instance, studies on related benzothiazole derivatives have used MD simulations to confirm the stability of the ligand within the binding pocket of enzymes like monoamine oxidase B (MAO-B). nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug design to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.
CoMFA and CoMSIA Techniques for 3D-QSAR
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of ligand-receptor interactions by considering the 3D properties of the molecules. nih.gov These techniques are used to develop predictive models for the biological activity of a series of compounds. nih.govfrontiersin.org
In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated. nih.govimist.ma Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these fields with the biological activities. imist.ma
The resulting models are often visualized as contour maps, which highlight the regions around the aligned molecules where modifications are likely to increase or decrease activity. nih.gov For example, a CoMSIA study on a series of 2,6-disubstituted-4-anilino-quinazoline derivatives as anti-cancer agents revealed that specific steric and electrostatic fields were crucial for their biological activity. nih.gov These insights are invaluable for the rational design of new, more potent analogs of this compound. nih.govfrontiersin.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-disubstituted-4-anilino-quinazoline |
Molecular Docking Studies for Protein-Ligand Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein. While direct molecular docking studies on this compound are not extensively available in the reviewed literature, research on closely related derivatives provides significant insights into the potential protein-ligand interactions of the 6-methoxybenzothiazole (B1296504) scaffold.
Detailed research has been conducted on a series of novel N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazinyl)propanamide derivatives. nih.gov These studies explored their interactions with microbial and human enzymes to elucidate their mechanisms of action. nih.gov
Docking with S. aureus DNA Gyrase Subunit B (GyrB)
To understand the basis of the antimicrobial activity of these compounds, molecular docking was performed against the DNA gyrase subunit B of Staphylococcus aureus (PDB ID: 4URO). nih.gov DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents. The docking studies aimed to identify the binding modes and key interactions that contribute to the inhibition of this enzyme. nih.gov
The results indicated that the 6-methoxybenzothiazole derivatives could fit into the ATP-binding site of GyrB. The binding affinity, represented by the docking score, and the specific interactions with amino acid residues were analyzed. nih.gov
Below is a summary of the docking results for the most active derivatives against S. aureus DNA gyrase B.
| Compound | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 2b | Phenyl | -8.553 | Asp81, Ile82, Gly85, Pro87, Ile102 | Hydrogen Bond, Pi-Alkyl, Alkyl |
| 2e | 4-Fluorophenyl | -8.679 | Asp81, Gly85, Pro87, Ile102 | Hydrogen Bond, Pi-Alkyl, Halogen Bond |
This table is based on data from the study on N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazinyl)propanamide derivatives. nih.gov
The interactions primarily involved hydrogen bonds with key residues such as Asp81, which is critical for ATPase activity. Additionally, hydrophobic interactions, including pi-alkyl and alkyl interactions with residues like Pro87 and Ile102, contributed to the stability of the ligand-protein complex. For compound 2e , a halogen bond was observed, which further anchored the ligand in the binding pocket. nih.gov
Docking with Human Superoxide (B77818) Dismutase 1 (SOD1)
To investigate the antioxidant potential, docking studies were also carried out on human superoxide dismutase 1 (PDB ID: 1SPD), an enzyme that plays a vital role in mitigating oxidative stress. nih.gov The study aimed to see if the antioxidant activity of the compounds could be explained by their interaction with this enzyme. nih.gov
The docking analysis revealed that the compounds could bind to the active site of SOD1, interacting with key amino acids and the essential copper ion (Cu2+). nih.gov
The table below summarizes the docking findings for the derivatives with the highest antioxidant activity.
| Compound | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 2e | 4-Fluorophenyl | -6.845 | His48, His71, His80, Asp83, Cu2+ | Hydrogen Bond, Pi-Cation, Metal-Acceptor |
| 2j | 2-Pyrimidinyl | -7.108 | His48, His71, His80, Asp83, Cu2+ | Hydrogen Bond, Pi-Cation, Metal-Acceptor |
This table is based on data from the study on N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazinyl)propanamide derivatives. nih.gov
The docking poses showed that the benzothiazole ring and the piperazine (B1678402) moiety were crucial for binding. The methoxy (B1213986) group on the benzothiazole ring was observed to form favorable interactions within the binding pocket. The interactions included hydrogen bonds and pi-cation interactions with histidine residues, as well as coordination with the copper ion, suggesting a potential mechanism for the observed antioxidant activity. nih.gov
These computational findings for related derivatives underscore the potential of the 6-methoxybenzothiazole core structure to effectively bind to various protein targets, driven by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions. nih.gov Such studies are foundational for the rational design of new therapeutic agents based on this scaffold. core.ac.ukwhiterose.ac.uk
Investigation of Biological Activities and Mechanisms of Action in Vitro and Mechanistic Studies
Enzyme Inhibition Studies: Target Identification and Molecular Interactions
Derivatives of 6-methoxybenzothiazole (B1296504) have been evaluated against several classes of enzymes, revealing a potential for multitargeted inhibition. These studies are crucial for identifying the molecular targets that underlie the observed biological activities.
The benzothiazole (B30560) nucleus is recognized as a valuable template for developing kinase inhibitors, which are critical for controlling cell signaling pathways often dysregulated in diseases like cancer. nih.govnih.gov The 2-aminothiazole (B372263) scaffold, a related structure, served as a template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor. nih.gov Derivatives of 6-methoxybenzothiazole have been investigated for their ability to inhibit various protein kinases.
Studies have shown that benzothiazole derivatives can act as multi-kinase inhibitors. semanticscholar.org For example, certain benzimidazole-benzohydrazide hybrids have demonstrated potent inhibitory effects against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com Mechanistic studies on breast cancer cell lines revealed that some 2-substituted benzothiazoles exert their anticancer effects by downregulating EGFR protein levels and inhibiting downstream signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov Furthermore, a target prediction analysis of one antiproliferative benzothiazole derivative suggested sentrin-specific proteases as a potential target class. nih.gov
Beyond kinases, the 6-methoxybenzothiazole scaffold has been incorporated into inhibitors of other critical enzyme families.
Urease: In the search for new antiulcer agents, 2-amino-6-arylbenzothiazoles were synthesized and tested for their ability to inhibit the urease enzyme. researchgate.netmdpi.com The most active compounds, 2-amino-6-bromobenzothiazole (B93375) and 6-p-tolylbenzo[d]thiazol-2-amine, showed excellent inhibition with IC50 values of 28.4 µg/mL and 27.27 µg/mL, respectively. mdpi.com The phenyl-substituted derivative, 6-phenylbenzo[d]thiazole-2-amine, also demonstrated significant activity with an IC50 value of 26.35 µg/mL. researchgate.net
Oxidoreductases: Benzothiazole derivatives have been identified as potent inhibitors of N-Ribosylnicotinamide: quinone oxidoreductase 2 (NQO2), an enzyme implicated in inflammation and cancer through the production of reactive oxygen species (ROS). nih.gov Notably, 2-(3,5-Dimethoxyphenyl)-6-methoxybenzo[d]thiazole was among the most active compounds, exhibiting an IC50 value of 108 nM against NQO2. nih.gov This inhibition could potentially mitigate oxidative damage and enhance cancer therapies. nih.gov
Cholinesterases and Monoamine Oxidases: In the context of Alzheimer's disease, dual-target inhibitors are a promising strategy. A series of new benzothiazole derivatives were designed and synthesized to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr One derivative, compound 4f, emerged as a potent dual inhibitor, suggesting its potential as a therapeutic agent for Alzheimer's. anadolu.edu.tr
Table 1: Inhibition of Various Enzymes by 6-Methoxybenzothiazole Derivatives
| Derivative Class | Enzyme Target | Key Finding | IC50 Value | Reference |
|---|---|---|---|---|
| 2-Amino-6-arylbenzothiazoles | Urease | Potent inhibition | 27.27 µg/mL (for 6-p-tolyl derivative) | mdpi.com |
| 2-(3,5-Dimethoxyphenyl)-benzothiazoles | NQO2 | Highly active inhibition | 108 nM (for 6-methoxy derivative) | nih.gov |
| Benzothiazole amides | AChE / MAO-B | Dual inhibitory activity | Not specified | anadolu.edu.tr |
Receptor Binding Profiling and Ligand-Target Interactions
While enzyme inhibition is a primary mechanism, some benzothiazole derivatives may also exert their effects through receptor binding. A computational target prediction analysis was performed on a phenylacetamide derivative of benzothiazole (compound 4l) that showed significant antiproliferative activity. semanticscholar.orgnih.gov This in silico study identified cannabinoid receptors (CB1 and CB2) and the G-protein coupled receptor 55 (GPCR55) as potential molecular targets. semanticscholar.orgnih.gov The cannabinoid system is a known modulator of cancer biology, with overexpression of CB1 and CB2 receptors reported in pancreatic cancer cells. nih.gov This predictive finding, while requiring experimental validation, suggests a potential mechanism of action involving G-protein coupled receptor signaling.
In addition to receptor binding, some amidino-substituted 2-arylbenzothiazoles have been shown to possess strong DNA binding affinity, exhibiting both helix groove binding and DNA intercalation properties, which contributes to their antiproliferative effects. nih.gov
Cellular Assays for Mechanistic Investigations (e.g., Antiproliferative Effects, Apoptosis Induction, Pathway Modulation)
Cell-based assays have provided significant insight into the mechanisms by which 6-methoxybenzothiazole derivatives inhibit cell growth and induce cell death, particularly in cancer cells.
Apoptosis Induction: A consistent finding across multiple studies is the ability of these compounds to induce apoptosis, or programmed cell death. A derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), was shown to induce apoptosis in human leukemia cells (HL60 and U937) through the mitochondrial/caspase 9/caspase 3-dependent pathway. capes.gov.br This process involved an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, cytochrome c release, and subsequent PARP cleavage. capes.gov.br Similarly, other benzothiazole derivatives induced apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential and increasing the expression of the pro-apoptotic gene Bax. nih.gov Studies on isoxazole (B147169) derivatives of 6-methoxybenzothiazole also confirmed apoptosis induction via a mitochondrial-dependent pathway, linked to the activation of the tumor suppressor p53. researchgate.net
Pathway Modulation: The apoptotic effects are driven by the modulation of key intracellular signaling pathways. The activity of AMBAN in leukemia cells was associated with the activation of p38 MAPK. capes.gov.br In breast cancer models, benzothiazole derivatives were found to downregulate critical survival pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, largely stemming from the inhibition of the EGFR protein. nih.gov
Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the cell division cycle. Flow cytometry analysis has repeatedly shown that benzothiazole derivatives can arrest the cell cycle, preventing cancer cells from proliferating. For instance, certain potent antimitotic derivatives cause cell cycle arrest at the G2/M phase in HeLa, MCF7, and U87MG cancer cells. nih.gov Other studies have reported cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis, in breast cancer cells. nih.gov
Antimicrobial Activity Studies (In Vitro against Bacteria, Fungi, Parasites)
The benzothiazole scaffold is a versatile pharmacophore that also confers antimicrobial properties. Various derivatives containing the 6-methoxybenzothiazole moiety have been synthesized and tested against a range of pathogenic microbes.
Antibacterial Activity: Studies have demonstrated that derivatives of 2-amino-6-methoxybenzothiazole (B104352) exhibit antibacterial activity. A series of novel 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole showed modest to significant activity against bacterial strains, with one compound in particular revealing potent action against Escherichia coli. nih.gov Schiff base derivatives of benzothiazole have also shown good antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to the standard antibiotic Ampicillin. rjpbcs.com Other studies on different benzothiazole classes confirmed moderate to good inhibition against a panel of bacteria including S. aureus, E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov
Antifungal Activity: The same series of 4-thiazolidinones and their precursor Schiff bases, derived from 2-amino-6-methoxybenzothiazole, also displayed potent antifungal activity against Candida albicans, in some cases comparable to the reference drug griseofulvin. nih.gov Conversely, another set of Schiff base derivatives showed little to no activity against C. albicans. rjpbcs.com Broader screening of other benzothiazole structures, such as triazolo-thiadiazoles, demonstrated good inhibitory activity against several fungal species, including C. albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netnih.gov
Table 2: In Vitro Antimicrobial Activity of 6-Methoxybenzothiazole Derivatives
| Derivative Class | Test Organism | Type of Activity | Reference |
|---|---|---|---|
| 4-Thiazolidinones | Escherichia coli | Significant Antibacterial | nih.gov |
| 4-Thiazolidinones | Candida albicans | Potent Antifungal | nih.gov |
| Schiff Bases | Staphylococcus aureus, E. coli | Good Antibacterial | rjpbcs.com |
| Triazolo-thiadiazoles | S. aureus, E. coli, P. aeruginosa | Good Antibacterial | nih.gov |
| Triazolo-thiadiazoles | C. albicans, A. niger, A. flavus | Good Antifungal | nih.gov |
Antiproliferative Activity Studies (In Vitro, Mechanistic Focus on Cell Lines)
The most extensively documented biological activity of 6-methoxybenzothiazole derivatives is their ability to inhibit the proliferation of cancer cells. These compounds have shown broad-spectrum cytotoxicity against a diverse panel of human cancer cell lines.
The functionalization of the benzothiazole scaffold at the C-2 and C-6 positions is considered a key determinant for enhanced antiproliferative activity. nih.gov The presence of a methoxy (B1213986) group, particularly at C-6, is a feature in many biologically active molecules, including flavone (B191248) derivatives studied for their anticancer effects. mdpi.com
Derivatives have demonstrated potent, often nanomolar, efficacy against cell lines from various cancers, including leukemia (HL-60), breast (MCF-7, MDA-MB-231), colon (HCT-116, HCT-15, SW620, CaCo-2), glioblastoma (U87MG), prostate (PC-3), cervical (HeLa), and laryngeal (Hep-2). nih.govcapes.gov.brnih.govmdpi.comnih.gov For example, a derivative named AMBAN inhibited the growth of HL60 and U937 leukemia cells. capes.gov.br Another compound, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), inhibited the growth of HCT-15 colon cancer cells and MCF-7 breast cancer cells with IC50 values of 23 µM and 41 µM, respectively. nih.gov Highly potent derivatives with a pyridine (B92270) moiety displayed IC50 values in the nanomolar range against difficult-to-treat glioblastoma cells. nih.gov
The mechanism behind this antiproliferative action is intrinsically linked to the cellular events described in section 5.3, namely the induction of apoptosis and cell cycle arrest through the modulation of critical enzyme and signaling pathways. nih.govcapes.gov.brnih.gov
Table 3: In Vitro Antiproliferative Activity of Benzothiazole Derivatives Against Human Cancer Cell Lines
| Derivative Class/Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) | HL-60 | Leukemia | Not specified | capes.gov.br |
| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) | HCT-15 | Colon | 23 µM | nih.gov |
| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) | MCF-7 | Breast | 41 µM | nih.gov |
| Pyridine-containing formamide (B127407) derivative | U87MG | Glioblastoma | Nanomolar range | nih.gov |
| 6-Amidino-benzothiazoles (imidazoline substituted) | SW620 | Colorectal | Not specified | nih.gov |
| 6-Amidino-benzothiazoles (imidazoline substituted) | HeLa | Cervical | Not specified | nih.gov |
| 6-Amino-2-(fluorophenyl)benzothiazole salts | Hep-2 | Laryngeal | 9 µM - 4 mM range | mdpi.com |
| 6-Amino-2-(fluorophenyl)benzothiazole salts | MCF-7 | Breast | 9 µM - 4 mM range | mdpi.com |
| Isoxazole derivative (Vm) | HeLa | Cervical | Not specified | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Influence of the 6-Methoxy Group on Activity
The methoxy group at the C-6 position of the benzothiazole ring plays a significant role in defining the biological profile of the molecule. Generally, the presence of an electron-donating group at this position, such as a methoxy (-OCH3) group, is associated with enhanced biological activity.
In studies on anticancer agents, the 6-methoxy substituent has been shown to be a potent contributor to the molecule's efficacy. For example, in a series of 2-arylaminobenzothiazole-arylpropenones, a derivative featuring a 6-methoxy group (substituted phenylamino (B1219803) based methoxybenzothiazole) demonstrated potent cytotoxic activity against HeLa cancer cell lines with an IC₅₀ value of 0.5 ± 0.02 µM. tandfonline.com Further research into benzothiazole-2-thiol derivatives revealed that the introduction of a methoxy functionality, alongside a chloromethyl group, led to good anti-tumor potential in vitro, with IC₅₀ values ranging from 1.1 µM to 8.8 µM. nih.gov
| Compound/Derivative | Biological Activity | Potency (IC₅₀) | Reference(s) |
| Substituted phenylamino based methoxybenzothiazole | Cytotoxicity (HeLa cells) | 0.5 ± 0.02 µM | tandfonline.com |
| Substituted methoxybenzamide benzothiazole | Anticancer | 1.1 - 8.8 µM | nih.gov |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | NQO2 Inhibition | 51 nM | nih.gov |
| 6-amino-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | NQO2 Inhibition | 79 nM | nih.gov |
| 6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | NQO2 Inhibition | 31 nM | nih.gov |
Role of the 2-Hydroxymethyl Moiety in Biological Recognition and Activity
While direct SAR studies on the 2-hydroxymethyl group of (6-Methoxybenzo[d]thiazol-2-yl)methanol are not extensively documented, the significance of a small, polar, hydrogen-bonding substituent at the C-2 position can be inferred from related structures. The C-2 position is a key site for modification, and the nature of the substituent here is critical for biological activity. researchgate.netbenthamscience.com The 2-hydroxymethyl group (-CH₂OH) possesses both a hydrogen bond donor (the hydroxyl proton) and acceptor (the oxygen atom), which can facilitate critical interactions with amino acid residues in biological targets like enzymes or receptors.
In analogous benzothiazole structures, the presence of a hydroxyl group at or near the C-2 position has been linked to significant biological effects. For instance, a benzothiazole derivative with a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position showed remarkably enhanced anti-tumor potential. tandfonline.comnih.gov SAR analysis of this series revealed that replacing the 4-hydroxy moiety with a 4-methoxy group led to a decrease in activity, underscoring the importance of the hydroxyl group's hydrogen-bonding capability for potent action. tandfonline.comnih.gov Similarly, a substituted 2-hydroxybenzylidene containing semicarbazide (B1199961) demonstrated potent inhibitory activities against multiple cancer cell lines, with IC₅₀ values as low as 0.24 µM. tandfonline.comnih.gov
The conversion of a C-2 carboxylic acid to a C-2 hydroxymethyl group would represent a shift from a strongly acidic, ionic group to a neutral, polar group. This change can significantly alter a compound's pharmacokinetic properties and its binding mode. While a carboxylate can form strong ionic bonds, the hydroxymethyl group would engage in more directional hydrogen bonding, potentially leading to different target selectivity and biological outcomes. The existence of 2-(Hydroxymethyl)benzothiazole as a stable chemical intermediate further supports its utility as a scaffold in medicinal chemistry. sigmaaldrich.com
Impact of Substitutions on the Benzothiazole Core
The biological potency of benzothiazole derivatives is highly sensitive to the substitution pattern across the entire benzothiazole core. Modifications at positions other than C-2 and C-6 also have a profound impact on activity, often by altering the electronic properties, lipophilicity, and steric profile of the molecule.
SAR studies have consistently shown that substitutions at the C-2 and C-6 positions are paramount for biological activity. benthamscience.comnih.gov For example, a study on anticancer agents found that having substitutions at both the 2- and 6-positions led to significant anticancer potential. nih.gov
Anticancer Activity: The type of substituent at C-2 dramatically influences anticancer efficacy. While complex moieties like 2-aryl groups are common, even smaller changes are significant. In one study, a 2-(4-aminophenyl)benzothiazole derivative with a 6-fluoro group showed potent activity. ijper.org Another study found that a 6-chloro substituent combined with a specific N-(4-nitrobenzyl)amine at the C-2 position resulted in a compound that significantly inhibited the proliferation of A549 and H1299 cancer cells. nih.gov The introduction of electron-withdrawing groups such as chloro or nitro groups on the benzothiazole ring is often cited as a strategy to enhance anticancer activity. researchgate.netnih.gov For instance, a nitro-substituted benzothiazole derivative showed high potential antitumor activity against several lung cancer cell lines, with IC₅₀ values as low as 0.85 µM. nih.gov
Antibacterial and Anti-inflammatory Activity: The substitution pattern also dictates other biological activities. For anti-inflammatory action, 6-substituted 2-amino benzothiazoles have shown significant effects. researchgate.net In the realm of antibacterial agents, the presence of a chloro group at the C-5 position of the benzothiazole ring was found to increase activity. nih.gov
The following table summarizes the impact of various substitution patterns on the anticancer activity of benzothiazole derivatives against different cell lines.
| Derivative Class | Substituents | Cell Line | Potency (IC₅₀) | Reference(s) |
| Hydrazine Benzothiazole | C-2: -(4-hydroxy-methoxy benzylidene)-hydrazino | HeLa | 2.41 µM | nih.gov |
| Hydrazine Benzothiazole | C-2: -(4-hydroxy-methoxy benzylidene)-hydrazino | COS-7 | 4.31 µM | nih.gov |
| Phenylamino Methoxybenzothiazole | C-6: -OCH₃; C-2: Substituted Phenylamino | HeLa | 0.5 µM | tandfonline.com |
| Furan-Benzothiazole | C-5: -NO₂; C-2: Furan-amidine | NCI-H358 | 0.85 µM | nih.gov |
| Furan-Benzothiazole | C-5: -NO₂; C-2: Furan-amidine | A549 | 2.12 µM | nih.gov |
| Benzothiazole Amine | C-6: -Cl; C-2: -NH-benzyl-NO₂ | A431, A549, H1299 | Significant Inhibition | nih.gov |
| Propanamide Benzothiazole | C-6: -OCH₃; C-2: Amide linkage | Various | Active | tandfonline.com |
| Thiazolidine Benzothiazole | C-6: -NO₂; C-2: Thiazolidine linkage | C6 | 0.03 mM | tandfonline.com |
This evidence collectively highlights that the biological activity of the benzothiazole scaffold is not determined by a single functional group but by the synergistic or antagonistic effects of the entire substitution pattern.
Emerging Research Areas and Future Directions
Application in Materials Science and Optoelectronics
A thorough review of scientific literature reveals a lack of specific studies focusing on the application of (6-Methoxybenzo[d]thiazol-2-yl)methanol in materials science and optoelectronics. Research in this field typically involves benzothiazole (B30560) derivatives, but not this specific alcohol-substituted variant. The broader class of benzothiazoles is investigated for properties relevant to dyes, polymers, and organic electronics; however, dedicated research detailing the synthesis, properties, and performance of this compound for these applications is not present in the reviewed literature.
Role as Ligands in Coordination Chemistry and Catalysis
In the field of coordination chemistry, benzothiazole derivatives are recognized for their potential to act as ligands, binding to metal centers to form coordination complexes with catalytic properties. rsc.org For instance, certain dioxidomolybdenum(VI) complexes featuring aroylhydrazone ligands have been synthesized and studied for their catalytic activity in oxidation reactions. chemicalbook.com However, specific research documenting the use of this compound as a ligand in coordination chemistry or as a component in catalytic systems has not been identified. The potential for the thiazole (B1198619) nitrogen and the methoxy (B1213986) oxygen to coordinate with metal ions exists in theory, but experimental studies to confirm and characterize such complexes are not available in the current body of scientific literature.
Development of Chemical Biology Probes and Diagnostic Agents (In Vitro/Preclinical Focus)
The benzothiazole scaffold is a key component in various biologically active molecules, including some used in diagnostics. While related compounds such as 2-amino-6-methoxybenzothiazole (B104352) are commercially available and used as building blocks in medicinal chemistry, there is no specific literature detailing the development of this compound as a chemical biology probe or diagnostic agent. bldpharm.compharmaffiliates.comnih.govfda.gov The development of such tools would require extensive in vitro and preclinical evaluation, for which no public data currently exists for this specific compound.
Integration with Synthetic Biology Approaches
Synthetic biology focuses on the design and construction of new biological parts, devices, and systems. This field often leverages novel organic molecules to control or report on biological processes. An extensive search for the integration of this compound into synthetic biology approaches yielded no specific results. The application of this compound in areas such as engineered metabolic pathways, biosensors, or synthetic gene circuits has not been reported.
Future Perspectives in Rational Drug Design and Lead Optimization
The benzothiazole nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. iosrjournals.orgresearchgate.netnih.gov Rational drug design and lead optimization rely on understanding the structure-activity relationships of molecules to enhance their therapeutic properties.
While many derivatives of 2-amino-6-methoxybenzothiazole have been synthesized and evaluated for potential therapeutic applications, this compound itself is not featured in such studies. iosrjournals.orgnih.gov The future perspective for this compound in drug design would first require foundational research, including:
Initial Synthesis and Characterization: Establishing a reliable and scalable synthesis route for this compound.
Biological Screening: Evaluating the compound against a wide range of biological targets to identify any potential therapeutic activity.
Analogue Synthesis: Should any activity be found, a program of lead optimization could be initiated, involving the synthesis of related analogues to improve potency and selectivity.
Currently, this compound remains a molecule of theoretical interest rather than one with a defined role in active drug discovery programs. Its structural similarity to other biologically active benzothiazoles suggests potential, but this remains to be explored through dedicated research.
Conclusion
Summary of Key Findings on (6-Methoxybenzo[d]thiazol-2-yl)methanol
Research on this compound, a substituted benzothiazole (B30560), has primarily focused on its synthesis and its role as a versatile intermediate in the preparation of more complex molecules. Key findings indicate that this compound can be synthesized through various chemical pathways, often involving the modification of the 2-position of the 6-methoxybenzothiazole (B1296504) core. While specific biological activity data for this compound itself is not extensively documented in publicly available research, its precursor, 2-amino-6-methoxybenzothiazole (B104352), is a well-established starting material for a range of derivatives with significant biological properties. ekb.egresearchgate.netiosrjournals.org The synthesis of related 2-substituted-6-methoxybenzothiazoles has been reported, highlighting the chemical accessibility of this class of compounds.
The structural characteristics of this compound, featuring a hydroxymethyl group at the 2-position, make it a valuable building block in synthetic chemistry. This functional group allows for further chemical transformations, enabling the creation of a diverse library of derivatives for biological screening and materials science applications.
Broader Implications for Benzothiazole Research
The study of this compound and its derivatives contributes to the broader field of benzothiazole research, a class of heterocyclic compounds with a wide array of applications. Benzothiazoles are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous pharmacologically active compounds. iosrjournals.orgdntb.gov.ua Research into specific derivatives like this compound expands the chemical space available for drug discovery and the development of new functional materials.
The exploration of synthetic routes to this and similar compounds provides valuable insights into the reactivity of the benzothiazole nucleus, facilitating the design of more efficient and environmentally friendly synthetic methodologies. mdpi.comnih.gov Furthermore, understanding the structure-activity relationships of various 6-methoxybenzothiazole derivatives can guide the rational design of new molecules with enhanced biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The investigation of such compounds also has implications for materials science, where benzothiazole-containing polymers and dyes exhibit interesting optical and electronic properties. nbinno.com
Outlook for Future Academic Endeavors and Mechanistic Elucidations
Future research on this compound is poised to move beyond synthesis and delve deeper into its potential applications and mechanisms of action. A crucial next step will be the comprehensive biological evaluation of the compound itself and its newly synthesized derivatives. Screening for a wide range of biological activities, including but not limited to antimicrobial, antifungal, anticancer, and antioxidant effects, could uncover novel therapeutic leads. nih.govdntb.gov.ua
Mechanistic studies will be essential to understand how this compound and its analogs exert their biological effects. This could involve investigating their interactions with specific enzymes or receptors, as has been done for other benzothiazole derivatives. mdpi.com Techniques such as molecular docking and kinetic studies can provide valuable insights into their mode of action at the molecular level.
Furthermore, there is an opportunity to explore the application of this compound in materials science. Its structure suggests potential for incorporation into polymers or as a component in the synthesis of fluorescent probes and other functional materials. nbinno.com Future academic endeavors should also focus on developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. mdpi.com A thorough investigation into the photophysical properties of this compound and its derivatives could also reveal novel applications in optoelectronics and imaging.
Interactive Data Table: Properties of Related Benzothiazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity |
| 2-Amino-6-methoxybenzothiazole | C8H8N2OS | 180.23 | Precursor for various biologically active derivatives nih.gov |
| (2-Aminobenzo[d]thiazol-6-yl)methanol | C8H8N2OS | 180.23 | Not extensively reported |
| Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | C26H22N4O2S2 | 486.61 | Investigated in chemical synthesis bldpharm.com |
| 2-Chloro-6-methoxybenzothiazole | C8H6ClNOS | 200.66 | Intermediate in chemical synthesis nbinno.com |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% threshold).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 212.05).
- FTIR : Detects functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
How can contradictions in biological activity data for derivatives be resolved?
Advanced Research Focus
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays.
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsomes.
- Structural Confirmation : Use X-ray crystallography to rule out polymorphism .
What is the impact of introducing hydrazine moieties at the 2-position on pharmacological profiles?
Advanced Research Focus
Hydrazine derivatives (e.g., 2-hydrazinyl-6-methoxybenzo[d]thiazole) enable Schiff base formation, enhancing metal chelation or targeting enzyme active sites. For example, hydrazine-functionalized analogs show improved antimicrobial activity (MIC ≤ 2 µg/mL against S. aureus). Synthesis involves reacting 6-methoxy-2-aminobenzothiazole with hydrazine hydrate under acidic conditions .
How can computational methods predict photophysical properties of fluorophores derived from this compound?
Advanced Research Focus
Time-dependent DFT (TD-DFT) models excited-state intramolecular proton transfer (ESIPT) mechanisms, as seen in related benzothiazole fluorophores. Key parameters include HOMO-LUMO gaps and Stokes shifts. Experimental validation via fluorescence lifetime imaging microscopy (FLIM) correlates computed emission wavelengths with observed spectra (e.g., λₑₘ ≈ 450 nm) .
What strategies enhance the stability of derivatives under physiological conditions?
Q. Basic Research Focus
- Prodrug Design : Esterification of the methanol group improves metabolic stability.
- PEGylation : Attaching polyethylene glycol chains increases solubility and reduces renal clearance.
- pH-Sensitive Modifications : Introduce tertiary amines for pH-dependent solubility in tumor microenvironments .
How does the methoxy group influence binding affinity in target interaction studies?
Advanced Research Focus
The methoxy group’s electron-donating nature enhances π-stacking with aromatic residues in protein binding pockets (e.g., kinase ATP sites). Surface plasmon resonance (SPR) studies show a 3-fold increase in binding affinity (KD = 12 nM) compared to des-methyl analogs. Molecular docking (AutoDock Vina) further visualizes interactions .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Focus
Racemization during scale-up can occur under high-temperature conditions. Solutions include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.
- Low-Temperature Crystallization : Isolate enantiomers via chiral stationary phase chromatography.
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via real-time Raman spectroscopy .
How can derivatives be functionalized for use in metal ion sensing applications?
Advanced Research Focus
Diazenyl derivatives (e.g., 3-((6-methoxybenzo[d]thiazol-2-yl)diazenyl)phenol) act as chelators for Cd²⁺/Co²⁺. Synthesis involves diazotization of 6-methoxybenzo[d]thiazol-2-amine followed by coupling with phenolic compounds. Detection limits (≤ 0.1 ppm) are achieved via UV-Vis titration and atomic absorption spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
